Glasdegib

Catalog No.
S001731
CAS No.
1095173-27-5
M.F
C21H22N6O
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glasdegib

CAS Number

1095173-27-5

Product Name

Glasdegib

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1

InChI Key

SFNSLLSYNZWZQG-VQIMIIECSA-N

SMILES

Array

solubility

0.02 mg/ml (in the form of di-HCl monohydrate salt)

Synonyms

1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, Daurismo, glasdegib, PF-04449913

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N

The exact mass of the compound Glasdegib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mg/ml (in the form of di-hcl monohydrate salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glasdegib (PF-04449913) is a highly potent, orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway . Unlike first-generation cyclopamine derivatives or early synthetic antagonists that suffer from extreme lipophilicity, Glasdegib was engineered with a benzimidazole-urea scaffold to optimize aqueous solubility, metabolic stability, and pharmacokinetic predictability [1]. For procurement professionals and principal investigators, Glasdegib represents the benchmark SMO inhibitor for studying hematological malignancies, particularly acute myeloid leukemia (AML), where it effectively targets leukemic stem cells (LSCs) [2]. Its distinct physicochemical profile makes it a superior choice for complex in vivo dosing and combinatorial screening workflows where reliable exposure and minimal off-target metabolic interference are required.

Substituting Glasdegib with the more common, first-in-class SMO inhibitor Vismodegib (GDC-0449) introduces critical formulation and metabolic confounders into experimental workflows. Vismodegib is a BCS Class 2 compound with highly pH-dependent aqueous solubility that plummets to 0.0001 mg/mL at pH 7.0, complicating physiological buffer formulations and requiring heavy co-solvents for in vivo administration [1]. Furthermore, Vismodegib actively inhibits multiple cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and the BCRP transporter, which severely confounds drug-drug interaction (DDI) studies and combinatorial chemotherapy screens [2]. Glasdegib, by contrast, was specifically designed to overcome these liabilities; it does not inhibit major CYP450 isoforms and maintains a superior pharmacokinetic profile, making it the non-interchangeable choice for multi-drug assays and myeloid leukemia models .

Target Potency in Hedgehog Pathway Suppression

Glasdegib demonstrates exceptional on-target potency, inhibiting Sonic Hedgehog (Shh)-stimulated luciferase expression in mouse embryonic fibroblasts with an IC50 of 6.8 nM . This places its baseline potency on par with or slightly superior to the first-in-class benchmark Vismodegib, which exhibits an IC50 range of 3–22 nM depending on the assay [1]. This tight nanomolar binding ensures robust pathway suppression without requiring high-dose exposures that could trigger off-target toxicity.

Evidence DimensionSMO Inhibition (IC50)
Target Compound DataGlasdegib: 6.8 nM
Comparator Or BaselineVismodegib: 3 - 22 nM
Quantified DifferenceComparable to slightly superior baseline potency
ConditionsShh-stimulated luciferase expression assay in mouse embryonic fibroblasts

Ensures researchers can achieve complete Hedgehog pathway blockade at single-digit nanomolar concentrations, minimizing off-target effects in sensitive cell lines.

Metabolic Stability and Cytochrome P450 Interference

A critical differentiator for Glasdegib in combinatorial research is its clean metabolic profile. In vitro microsomal assays confirm that Glasdegib does not inhibit any of the major cytochrome P450 isoforms . In stark contrast, Vismodegib is a known inhibitor of CYP2C8, CYP2C9, and CYP2C19, as well as the BCRP transporter[1]. This lack of CYP interference makes Glasdegib uniquely suited for co-administration studies with other chemotherapeutics (e.g., cytarabine) where metabolic cross-talk would otherwise invalidate pharmacokinetic data.

Evidence DimensionCYP450 Enzyme Inhibition
Target Compound DataGlasdegib: No inhibition of major CYP isoforms
Comparator Or BaselineVismodegib: Inhibits CYP2C8, CYP2C9, CYP2C19
Quantified DifferenceElimination of CYP-mediated drug-drug interaction liabilities
ConditionsIn vitro human microsomal assays

Prevents confounding pharmacokinetic interactions when evaluating SMO inhibitors in combination with other metabolically sensitive experimental drugs.

Pharmacokinetic Profile and Bioavailability

Glasdegib was structurally optimized to overcome the pharmacokinetic limitations of early SMO inhibitors. It achieves an impressive 55% oral bioavailability with a low predicted plasma clearance of 1.03 mL/min/kg [1]. In contrast, Vismodegib exhibits a lower absolute bioavailability of 31.8%, which is notably saturable and lacks dose-proportional exposure at higher concentrations [2]. This makes Glasdegib a far more predictable compound for establishing stable systemic exposures in complex in vivo models.

Evidence DimensionPharmacokinetic Profile (Bioavailability and Clearance)
Target Compound DataGlasdegib: 55% oral bioavailability, low plasma clearance (1.03 mL/min/kg)
Comparator Or BaselineVismodegib: 31.8% absolute bioavailability, highly saturable absorption
Quantified DifferenceSuperior, non-saturable bioavailability and predictable clearance
ConditionsIn vivo pharmacokinetic modeling

Allows for reliable, dose-proportional systemic exposures in animal models without the unpredictable saturation limits seen in first-generation alternatives.

Hematological Malignancy and Leukemic Stem Cell (LSC) Modeling

Because Glasdegib is the only SMO inhibitor explicitly optimized against hematological malignancies, it is the mandatory choice for studying acute myeloid leukemia (AML) and myelodysplastic syndromes. It is specifically utilized in assays measuring the disruption of blood cell homeostasis and the exit of leukemic stem cells (LSCs) from bone marrow dormancy [1].

Combinatorial Chemotherapy and DDI Screening

Due to its validated lack of major CYP450 isoform inhibition, Glasdegib is the preferred SMO inhibitor for combinatorial high-throughput screening and in vivo co-administration studies. Researchers pairing Hedgehog pathway inhibitors with standard chemotherapeutics (such as low-dose cytarabine) rely on Glasdegib to ensure that observed synergistic effects are not artifacts of CYP-mediated pharmacokinetic interactions.

Pharmacokinetic Benchmarking in Drug Design

In medicinal chemistry and chemoinformatics, Glasdegib serves as a primary benchmark for overcoming the lipophilicity and poor aqueous solubility inherent to first-generation cyclopamine derivatives. Its benzimidazole-urea scaffold is routinely used as a reference model for designing highly bioavailable, low-clearance targeted therapies[2].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

374.18550935 Da

Monoisotopic Mass

374.18550935 Da

Boiling Point

Decomposes at 214 ºC

Heavy Atom Count

28

LogP

2.28

Appearance

white solid powder

Melting Point

214 ºC

UNII

K673DMO5H9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glasdegib, in combination with cytarabine, is indicated for the treatment of newly diagnosed acute myeloid leukemia in adult patients who are over 75 years old or that have co-morbidities that preclude intensive induction chemotherapy. Acute myeloid leukemia is characterized by abnormal production of myeloblasts, red cells, or platelets. It is considered a cancer of blood and bone marrow and it is the most common type of acute leukemia in adults.
FDA Label
Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.
Treatment of acute myeloid leukaemia

Livertox Summary

Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Pharmacology

In preclinical studies, glasdegib achieved a significant reduction in leukemic stem cell burden in xenograft models and a reduction in cell population expressing leukemic stem cell markers.[A173857] In clinical trials, glasdegib demonstrated a marked downregulation of more than 80% of the expression of glioma-associated transcriptional regulator GL11 in skin. In this same study 8% of the studied individuals with acute myeloid leukemia achieved morphological complete remission while 31% achieved stable disease state.[A173857] The latest clinical trial proved glasdegib to generate an overall survival of 8.3 months which was almost double to what has been observed in patients under low-dose cytarabine treatment. As well, there have been reports of dose-dependent QTc prolongation in patients administered with glasdegib.[L5080]
Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L01XX63
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX63 - Glasdegi

Mechanism of Action

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]

Pictograms

Health Hazard

Health Hazard

Other CAS

1095173-27-5

Absorption Distribution and Excretion

Glasdegib presents a dose-proportional pharmacokinetic profile which is observed by the presence of a broad dose-proportional maximum plasma concentration. In this study and on a dose of 50 mg, the median time to reach a maximum concentration of 321 ng/ml was of 4 hours with an AUC of 9587 ng.h/ml. The oral bioavailability of glasdegib is reported to be of 55%. In a multiple dose study of 50 mg, the Cmax, tmax and AUC was reported to be 542 ng/ml, 4 h and 9310 ng.h/ml respectively. In this same study, the average concentration at a steady state was of 388 ng/ml. The absorption rates of glasdegib can be modified by the concomitant consumption of a high-fat, high-calorie meal.
From a single oral dose of 100 mg radiolabeled glasdegib, 49% is eliminated in the urine from which 17% is excreted as the unchanged form while 42% is eliminated in feces where 20% represents the unchanged form.
Glasdegib reported volume of distribution in a dose of 50 mg is 225 L. The geometric mean (%CV) apparent volume of distribution (Vz/F) was 188 L (20%) in patients with hematologic malignancies.
The clearance rate of 50 mg of glasdegib is reported to be of 5.22 L/h. The geometric mean (%CV) apparent clearance of 6.45 L/h (25%) following 100 mg once daily dosing in patients with hematologic malignancies.

Metabolism Metabolites

After oral administration, glasdegib was primarily metabolized by CYP3A4 with minor contributions of CYP2C8 and UGT1A9. The amount of unchanged glasdegib in plasma accounts only for 69% of the administered dose.

Wikipedia

Glasdegib

FDA Medication Guides

Daurismo
Glasdegib Maleate
TABLET;ORAL
PFIZER
03/19/2020

Biological Half Life

The reported half-life of glasdegib is of 17.4 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1:Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Lam JL, Vaz A, Hee B, Liang Y, Yang X, Shaik MN.Xenobiotica. 2017 Jan 3:1-13. doi: 10.1080/00498254.2016.1261307. [Epub ahead of print] PMID: 27866461 2:The human Smoothened inhibitor PF-04449913 induces exit from quiescence and loss of multipotent Drosophila hematopoietic progenitor cells. Giordani G, Barraco M, Giangrande A, Martinelli G, Guadagnuolo V, Simonetti G, Perini G, Bernardoni R.Oncotarget. 2016 Aug 23;7(34):55313-55327. doi: 10.18632/oncotarget.10879. PMID: 27486815 Free PMC Article3:Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study. Martinelli G, Oehler VG, Papayannidis C, Courtney R, Shaik MN, Zhang X, O/'Connell A, McLachlan KR, Zheng X, Radich J, Baccarani M, Kantarjian HM, Levin WJ, Cortes JE, Jamieson C.Lancet Haematol. 2015 Aug;2(8):e339-46. doi: 10.1016/S2352-3026(15)00096-4. Epub 2015 Jul 26. PMID: 26688487

Explore Compound Types